molecular formula C17H14N4O3S B2865292 3-(2,3-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1192556-48-1

3-(2,3-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B2865292
CAS No.: 1192556-48-1
M. Wt: 354.38
InChI Key: FRESWNYTYCRTSP-UHFFFAOYSA-N
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Description

3-(2,3-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H14N4O3S and its molecular weight is 354.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Significance

Oxadiazoles, particularly the 1,3,4-oxadiazole scaffolds, are recognized for their versatile applications across different scientific domains, including pharmacology, material science, and organic electronics. The structural feature of the 1,3,4-oxadiazole ring is advantageous due to its effective binding with various enzymes and receptors through multiple weak interactions, thereby offering a wide range of bioactivities (Verma et al., 2019). Pyrazole derivatives are also highlighted for their role as pharmacophores in numerous biologically active compounds, showcasing a broad spectrum of biological activities including anticancer, analgesic, and anti-inflammatory effects (Dar & Shamsuzzaman, 2015).

Biological Activities and Therapeutic Applications

The biological activities of heterocyclic systems based on thiadiazoles and oxadiazoles are diverse, with significant pharmacological potential in antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. These activities are attributed to the structural flexibility of these scaffolds, allowing for chemical modification and enhancement of pharmacological activity (Lelyukh, 2019). The synthesis of 1,3,4-oxadiazoles and their derivatives has been a focus of research due to their potential as chemosensors, highlighting their importance in the development of new materials for sensing applications (Sharma, Om, & Sharma, 2022).

Potential for New Drug Development

Compounds containing the 1,3,4-oxadiazole nucleus are considered crucial for new drug development, exhibiting a wide spectrum of pharmacological activities. This diversity has led researchers to synthesize new oxadiazole derivatives and investigate their chemical and biological behavior, with a focus on developing safer and more effective compounds (Bala, Kamboj, & Kumar, 2010). The extensive exploration of 1,3,4-oxadiazoles in medicinal chemistry underscores their significance as a pharmacophoric moiety and a potential source of therapeutic agents (Rana, Salahuddin, & Sahu, 2020).

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-22-13-6-3-5-10(15(13)23-2)16-18-17(24-21-16)12-9-11(19-20-12)14-7-4-8-25-14/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRESWNYTYCRTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=NNC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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